![molecular formula C17H20FNO4S B4628692 N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4628692.png)

N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives, including N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide, involves several key steps that are critical for the formation of the final product. Techniques such as In(III)-catalyzed couplings of propargylamine and N-fluorobenzenesulfonimide under mild conditions have been developed for the synthesis of related sulfonamide compounds (Samanta & Hajra, 2018). Additionally, the use of N-fluorobenzenesulfonimide has been explored for the fluorination of various compounds, showcasing its versatility in the synthesis process (Yasui et al., 2011).

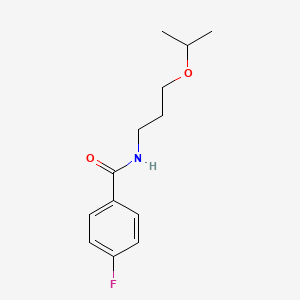

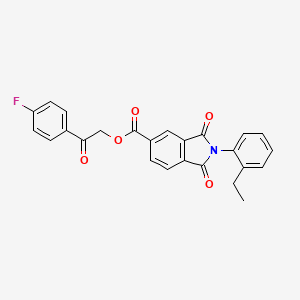

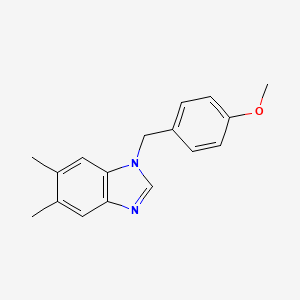

Molecular Structure Analysis

Understanding the molecular structure of sulfonamide derivatives is crucial for their potential application in various fields. Crystal structure analysis has provided insights into the molecular conformations and the stabilization by different intramolecular interactions (Shakuntala et al., 2017). Moreover, the crystal structures of similar compounds have shown how supramolecular architectures are controlled by various weak intermolecular interactions, providing a deeper understanding of their chemical behavior (Rodrigues et al., 2015).

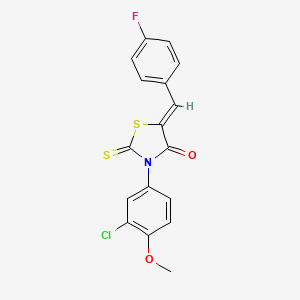

Chemical Reactions and Properties

The reactivity of N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide and similar compounds can be influenced by the presence of specific functional groups. Research has shown that the reaction of propenylbenzene derivatives with N,N-dibromobenzenesulfonamide can produce various bromo-substituted analogs, indicating the potential for diverse chemical modifications (Adachi & Otsuki, 1976).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as water solubility, are critical for their application in different environments. For instance, poor water solubility (<15 μg/mL; pH 7.4) has been observed in some sulfonamide compounds, necessitating the development of formulations for their delivery in biological systems (Mun et al., 2012).

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutic Development

One study explored the structure-activity relationships of 2,2-dimethyl-2H-chromene-based arylsulfonamide analogs, highlighting their role as inhibitors in the HIF-1 pathway, a critical area in cancer research. The findings indicate that certain structural modifications can improve the pharmacological properties of these compounds, making them potential candidates for cancer therapeutics (Mun et al., 2012).

Enzyme Inhibition for Disease Treatment

Another study focused on the synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. The compounds demonstrated significant inhibition in vitro, suggesting their potential for therapeutic applications in neurological disorders (Röver et al., 1997).

Material Science and Chemical Synthesis

Research in material science has led to the development of new synthesis methods for platinum(II) dithiocarbimato complexes using 4-iodobenzenesulfonamide or 4-fluorobenzenesulfonamide. These complexes have potential applications in catalysis and material science due to their unique structural properties (Amim et al., 2008).

Pharmaceutical Development

Flubendiamide, a compound related to the chemical structure of interest, has been identified as a novel insecticide with high activity against lepidopterous insect pests. Its unique chemical structure, which includes a heptafluoroisopropyl group and a sulfonylalkyl group, contributes to its exceptional insecticidal activity, highlighting the broader potential of similar compounds in agricultural applications (Tohnishi et al., 2005).

Biochemical Evaluation

A study on the synthesis and biochemical evaluation of thiourea derivatives bearing the benzenesulfonamide moiety for antimycobacterial activity underscores the potential of these compounds in combating tuberculosis. Some derivatives exhibited significant activity against Mycobacterium tuberculosis, demonstrating the relevance of sulfonamide derivatives in developing new antimicrobial agents (Ghorab et al., 2017).

Eigenschaften

IUPAC Name |

N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO4S/c1-22-16-10-9-15(12-17(16)23-2)24(20,21)19-11-3-4-13-5-7-14(18)8-6-13/h5-10,12,19H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQOWPQKHQPNGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4628621.png)

![ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4628625.png)

![{2-[(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4628648.png)

![7-[({4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4628651.png)

![N-{2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4628664.png)

![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4628667.png)

![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4628673.png)

![4-bromo-2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4628698.png)

![4-[(2-{[(3-methoxyphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4628706.png)

![N-cyclopentyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4628709.png)